molecular formula C10H16N4O2 B2459641 Methyl (2S,3R)-2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylate CAS No. 2408937-87-9

Methyl (2S,3R)-2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylate

Cat. No.: B2459641
CAS No.: 2408937-87-9
M. Wt: 224.264
InChI Key: QEQAMTMAJOSLNI-SFYZADRCSA-N
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Description

Methyl (2S,3R)-2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Group: The triazole moiety can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.

    Reduction: Reduction reactions could target the triazole ring or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and proteins, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-2-(1,2,4-triazol-3-yl)piperidine-3-carboxylate
  • Methyl (2S,3R)-2-(4-methyl-1,2,3-triazol-3-yl)piperidine-3-carboxylate

Uniqueness

Methyl (2S,3R)-2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylate is unique due to the specific positioning and substitution on the triazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl (2S,3R)-2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-14-6-12-13-9(14)8-7(10(15)16-2)4-3-5-11-8/h6-8,11H,3-5H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQAMTMAJOSLNI-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2C(CCCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1[C@@H]2[C@@H](CCCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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